molecular formula C14H9BrClFO3 B2537938 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 938257-63-7

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No.: B2537938
CAS No.: 938257-63-7
M. Wt: 359.58
InChI Key: IHLFIVUFVCBOLW-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H9BrClFO3 and its molecular weight is 359.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry Applications

The research on related bromo- and chloro-substituted compounds emphasizes their importance in organic synthesis and pharmaceutical manufacturing. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the utility of bromo- and fluoro-substituted compounds in producing anti-inflammatory and analgesic materials. This synthesis demonstrates the challenges and innovations in the synthesis of complex molecules, including the use of cross-coupling reactions and the handling of potentially explosive gases like methyl nitrite under strict safety conditions (Qiu et al., 2009).

Environmental Science and Toxicology

Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provides insight into the environmental impact of brominated compounds. These substances, found as trace contaminants in brominated flame retardants, have been studied for their toxic effects, which are similar to those of their chlorinated counterparts. The review by Mennear and Lee (1994) highlights the importance of understanding the biological effects and potential health risks of such compounds, suggesting a similar area of concern for 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid in environmental pollution (Mennear & Lee, 1994).

Antioxidant Capacity and Organic Pollutants Treatment

Investigations into the antioxidant capacity of compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and the treatment of organic pollutants using redox mediators reveal the potential for bromo- and chloro-substituted compounds in environmental remediation. These studies shed light on the mechanisms of action of antioxidants and the role of redox mediators in enhancing the degradation efficiency of persistent organic pollutants. Such research underscores the relevance of compounds with bromo, chloro, and fluoro substituents in addressing environmental challenges (Ilyasov et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s classified as Acute Tox. 4 Oral, indicating it’s harmful if swallowed . The storage class code is 11, which corresponds to Combustible Solids .

Properties

IUPAC Name

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO3/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLFIVUFVCBOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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